2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[3-[2-[(2-methylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-16-8-3-5-12-20(16)23(29)26-19-11-7-10-18(14-19)22-15-31-25(27-22)28-24(30)21-13-6-4-9-17(21)2/h3-15H,1-2H3,(H,26,29)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJPIDOQBAEKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole scaffold is constructed via condensation of α-bromoketones with thiourea derivatives. For this compound, 4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-amine serves as the intermediate.
Procedure :
- React 3-(2-methylbenzamido)acetophenone with bromine in acetic acid to generate α-bromo-3-(2-methylbenzamido)acetophenone.
- Condense the α-bromoketone with thiourea in ethanol under reflux (12–24 h), yielding the 2-aminothiazole intermediate.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 0–5°C | 78% | |
| Cyclization | Thiourea, EtOH, reflux | 65% |
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
Introducing the 4-Aryl Substituent
The phenyl group at position 4 of the thiazole is installed via palladium-catalyzed coupling.
Procedure :
- Prepare 4-bromo-2-aminothiazole by brominating the 2-aminothiazole intermediate using N-bromosuccinimide (NBS).
- Couple with 3-(2-methylbenzamido)phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).
Optimization Insights :
- Higher yields (82%) achieved with microwave-assisted coupling (100°C, 30 min).
- Catalyst loading critical: 5 mol% Pd(PPh₃)₄ minimizes side products.
Amide Bond Formation via Carbodiimide Coupling
Acylation of the Thiazole Amine
The final benzamide group is introduced using 2-methylbenzoyl chloride and a coupling agent.
Procedure :
- Activate 2-methylbenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane.
- React with the 2-aminothiazole intermediate at 0°C → room temperature (12 h).
Critical Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| EDCI:HOBt Ratio | 1:1.2 | Maximizes activation (yield: 89%) |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
Alternative Pathways and Comparative Analysis
One-Pot Tandem Synthesis
A streamlined approach combines thiazole formation and acylation in situ:
Solid-Phase Synthesis for Scalability
Immobilize the thiazole amine on Wang resin, perform acylation, and cleave with TFA:
- Advantages: Purity >95%, suitable for gram-scale production.
- Limitations: Higher cost of resin and specialized equipment.
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Chemical Reactions Analysis
2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant and antibacterial activities.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is believed to be due to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or disruption of bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
Substituent Effects: The target compound’s dual methyl groups may enhance lipophilicity compared to methoxy or sulfonamide substituents in EMAC2060 or 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide . This could influence membrane permeability and bioavailability.
Bioactivity Trends :
- Thiazole-triazole hybrids (e.g., 9c ) exhibit strong binding to α-glucosidase, suggesting utility in diabetes management .
- Sulfonamide derivatives (e.g., 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide ) are structurally distinct but share thiazole-mediated bioactivity .
Synthetic Challenges :
- EMAC2060’s hydrazine-ylidene linker contributes to lower reaction yields (<80%), whereas the target compound’s simpler benzamido-phenyl-thiazole scaffold may facilitate higher synthetic efficiency .
Biological Activity
2-Methyl-N-{4-[3-(2-methylbenzamido)phenyl]-1,3-thiazol-2-yl}benzamide (CAS Number: 391222-70-1) is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activities, and relevant research findings related to this compound.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available thiazole derivatives. The compound is synthesized through a series of reactions including acylation and amide bond formation. The detailed synthetic pathways can be complex and often require optimization to enhance yield and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values in the micromolar range against several cancer cell lines, indicating its effectiveness in inhibiting cell proliferation.
- Mechanism of Action : The proposed mechanisms include interference with DNA replication and induction of apoptosis in cancer cells, although specific pathways for this compound require further elucidation.
Antimicrobial Activity
In addition to its antitumor properties, compounds similar to this compound have been evaluated for their antimicrobial activity :
- Trypanocidal Activity : Research has indicated that related thiazole compounds exhibit trypanocidal activity against Trypanosoma brucei, with some derivatives showing promising IC50 values around 0.42 μM to 0.80 μM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:
| Modification | Effect on Activity |
|---|---|
| Methyl group on thiazole | Essential for maintaining potency |
| Alkyl chain length | Optimal length critical for HSET inhibition |
| Benzamide substitution | Variations significantly affect potency |
Research indicates that modifications to the thiazole ring or the benzamide moiety can dramatically alter biological activity, emphasizing the importance of careful structural design .
Case Studies
Several case studies have been published regarding the biological evaluation of thiazole derivatives:
- Antitumor Efficacy : A study conducted on a series of thiazole-containing compounds demonstrated that modifications at the benzamide position significantly enhanced antitumor efficacy against lung cancer cell lines .
- Antimicrobial Testing : Another case study focused on evaluating a range of thiazole derivatives revealed promising results against bacterial strains, suggesting potential applications in treating infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
